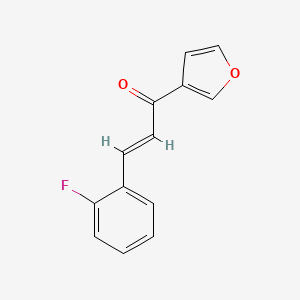

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(furan-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-10(12)5-6-13(15)11-7-8-16-9-11/h1-9H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWPEBMDDFAKS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 3-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety in (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one allows for cycloaddition reactions, forming heterocyclic compounds.

Pyrazoline Formation

Reaction with phenylhydrazine in glacial acetic acid yields pyrazoline derivatives via a [3+2] cycloaddition mechanism. This is a hallmark of chalcone reactivity.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine, AcOH, Δ | 1-(2-Fluorophenyl)-5-(3-furyl)pyrazoline | 75–85 |

This reaction is critical for synthesizing bioactive heterocycles with potential pharmacological applications.

Oxidation Reactions

The enone system undergoes oxidation, influenced by substituents on the aromatic rings.

Epoxidation

In the presence of Mn-based catalysts and peracids (e.g., AcOOH), the double bond is epoxidized, forming an epoxide intermediate.

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| Mn(III) complex, AcOOH, CH₃CN | Epoxide derivative | >90% |

Carbonyl Oxidation

Strong oxidizing agents like KMnO₄ convert the ketone group to a carboxylic acid under acidic conditions.

Reduction Reactions

The conjugated double bond and carbonyl group are susceptible to reduction.

Selective Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the α,β-unsaturated bond to a single bond, yielding a saturated ketone.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂, 10% Pd/C, EtOH | 3-(2-Fluorophenyl)-1-(3-furyl)propan-1-one | 88 |

Full Reduction

LiAlH₄ reduces both the double bond and ketone, producing a diol.

Electrophilic Aromatic Substitution

The fluorophenyl and furyl groups undergo substitution reactions.

Halogenation

Bromination (Br₂ in DCM) occurs preferentially on the electron-rich furan ring.

| Reagents/Conditions | Product | Position | Reference |

|---|---|---|---|

| Br₂, DCM, 0°C | 5-Bromo-3-furyl derivative | C5 of furan |

Nitration

Nitration (HNO₃/H₂SO₄) targets the fluorophenyl ring due to its electron-withdrawing fluorine atom.

Nucleophilic Additions

The carbonyl group reacts with nucleophiles like Grignard reagents or amines.

Grignard Addition

Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| MeMgBr, THF, 0°C → RT | (E)-3-(2-Fluorophenyl)-1-(3-furyl)-2-propen-1-ol | 70 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

Dimerization

Under UV light, the compound forms a cyclobutane dimer via [2+2] cycloaddition.

Mechanistic Insights

-

Cycloaddition : Proceeds via a conjugate addition-elimination pathway, stabilized by the electron-withdrawing ketone group.

-

Epoxidation : Metal-catalyzed oxygen transfer to the double bond, favored by electron-deficient enones.

-

Substitution : Fluorophenyl directs electrophiles to the furan ring due to resonance and inductive effects.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, or induce oxidative stress in target cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Chalcones

Key Observations :

- Fluorine Position : Fluorine at the para position (e.g., 4-fluorophenyl) is common in antimicrobial chalcones, while the ortho-fluorine in the target compound may alter steric and electronic properties .

- B-Ring Heterocycles : The 3-furyl group in the target compound contrasts with phenyl derivatives substituted with nitro () or methoxy groups (). Furyl moieties enhance π-π stacking but reduce electronegativity compared to halogens .

SAR Insights :

- Electronegativity: Electron-withdrawing groups (e.g., Br, F) at para positions enhance activity, as seen in 2j (IC50 = 4.70 μM) .

- Heterocyclic B-Rings: Piperazine-substituted chalcones generally show lower activity than non-piperazine analogs . The 3-furyl group in the target compound may confer moderate activity, though direct comparisons are lacking.

Biological Activity

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one, a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Furan ring : Contributes to its reactivity.

- Fluorophenyl group : Enhances biological activity through electronic effects.

- α,β-unsaturated carbonyl system : Allows the compound to act as a Michael acceptor, interacting with nucleophilic sites in proteins and enzymes.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with nucleophilic amino acids.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by modulating signaling pathways and increasing reactive oxygen species (ROS) levels.

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, disrupting microbial cell membranes and metabolic processes.

Antibacterial Activity

Research indicates that this compound demonstrates notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. A study reported an IC50 value of 10 µg/mL against S. aureus, indicating its potential as an antibacterial agent .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans. Its mechanism involves disrupting the integrity of fungal cell membranes. Comparative studies suggest that it is more effective than traditional antifungal agents at similar concentrations .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- IC50 Values : Reported IC50 values range from 5 µM to 15 µM, demonstrating significant antiproliferative effects. The mechanism involves ROS generation leading to apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar chalcone derivatives is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)-2-propen-1-one | Contains nitro group | Enhanced anticancer activity |

| (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)-2-propen-1-one | Lacks fluorine substitution | Lower antibacterial efficacy |

| (E)-3-(thiophen-2-yl)-1-(3-furyl)-2-propen-1-one | Contains thiophene instead of furan | Different antifungal profile |

This table illustrates how structural variations influence the biological activities of chalcone derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antibacterial Study : A study conducted by da Silva et al. demonstrated that this compound exhibited significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL .

- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with 10 µM of the compound resulted in a 75% reduction in cell viability after 24 hours, indicating its potential for therapeutic applications in breast cancer .

- Mechanistic Insights : Research published in MDPI highlighted that the compound induces apoptosis through ROS-mediated pathways, suggesting a promising avenue for further drug development .

Q & A

Q. What are the established synthetic routes for (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (e.g., 3-furylacetophenone) and an aldehyde (e.g., 2-fluorobenzaldehyde). Key parameters include:

- Base : KOH or NaOH (10–30 mol%) in ethanol or methanol .

- Temperature : 0–50°C, with room temperature sufficient for most cases .

- Reaction Time : 2–6 hours, monitored by TLC .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

| Example Conditions from Analogous Chalcones |

|---|

| Aldehyde |

| 4-Fluorobenzaldehyde |

| 3-Methoxybenzaldehyde |

Optimization Tips :

Q. How is the structure of this compound validated experimentally?

Key Techniques :

- NMR Spectroscopy : Confirm E-configuration via coupling constants (J = 15–17 Hz for α,β-unsaturated ketones) .

- X-ray Crystallography : Resolve molecular packing and intermolecular interactions using SHELXL .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and conjugated alkene (C=C, ~1600 cm⁻¹) stretches .

Data Validation :

- Cross-check crystallographic data with Mercury (CCDC) or OLEX2 to resolve ambiguities .

- Compare experimental and computed (DFT) bond lengths for consistency .

Advanced Research Questions

Q. What computational methods are employed to predict the nonlinear optical (NLO) properties of this compound?

Methodology :

- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to compute hyperpolarizability (β) and dipole moment .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify electron-rich regions for NLO activity .

| Key NLO Parameters from Analogous Chalcones |

|---|

| Compound |

| (E)-3-(2,6-Difluorophenyl)-1-(4-FP)-propen-1-one |

| (E)-1-(3-Furyl)-3-(4-NO₂-phenyl)-propen-1-one |

Insights :

- Fluorine atoms enhance polarity, while the furyl group contributes to π-conjugation, boosting β .

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

Strategies :

- Refine data using multiple software (SHELXL vs. OLEX2) to cross-validate results .

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

- Validate thermal displacement parameters (ADPs) to detect disorder or twinning .

Case Study :

Q. What structure-activity relationships (SARs) guide the design of bioactive derivatives?

Approach :

- Substituent Effects :

-

Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing electrophilicity .

-

Bulky substituents on the furyl ring reduce steric hindrance in enzyme binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial DNA gyrase) .

Bioactivity of Analogous Chalcones Compound (E)-3-(4-Fluorophenyl)-1-(2-HP)-propen-1-one (E)-1-(3-Furyl)-3-(3-CF₃-phenyl)-propen-1-one Recommendation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.